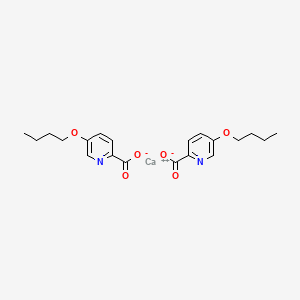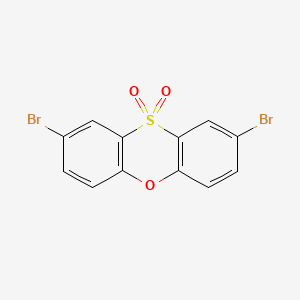
L-Arginine mono(3-methyl-2-oxovalerate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine mono(3-methyl-2-oxovalerate) is a compound with the molecular formula C12H24N4O5 and a molecular weight of 304.34 g/mol It is a derivative of L-arginine, an amino acid that plays a crucial role in various physiological processes, including protein synthesis and nitric oxide production
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine mono(3-methyl-2-oxovalerate) typically involves the reaction of L-arginine with 3-methyl-2-oxovaleric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of L-Arginine mono(3-methyl-2-oxovalerate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high purity and yield. Quality control measures are implemented to monitor the reaction conditions and the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine mono(3-methyl-2-oxovalerate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
L-Arginine mono(3-methyl-2-oxovalerate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its effects on cardiovascular health and immune function.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of L-Arginine mono(3-methyl-2-oxovalerate) involves its interaction with various molecular targets and pathways. It is known to influence nitric oxide production, which plays a crucial role in vasodilation and blood flow regulation. The compound may also interact with enzymes and receptors involved in metabolic processes, contributing to its physiological effects.
Comparación Con Compuestos Similares
L-Arginine mono(3-methyl-2-oxovalerate) can be compared with other similar compounds, such as:
L-Arginine: The parent amino acid, known for its role in protein synthesis and nitric oxide production.
L-Arginine alpha-ketoglutarate: A derivative used in supplements for its potential to enhance athletic performance.
L-Arginine ethyl ester: Another derivative studied for its improved bioavailability and potential therapeutic benefits.
The uniqueness of L-Arginine mono(3-methyl-2-oxovalerate) lies in its specific structure and the resulting physiological effects, which may differ from those of other L-arginine derivatives.
Propiedades
Número CAS |
72090-04-1 |
|---|---|
Fórmula molecular |
C12H24N4O5 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-4(2)5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9)/t4-;/m0./s1 |
Clave InChI |
MOCGEIVEEZEZCF-WCCKRBBISA-N |
SMILES isomérico |
CCC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canónico |
CCC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


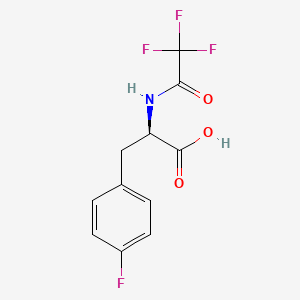

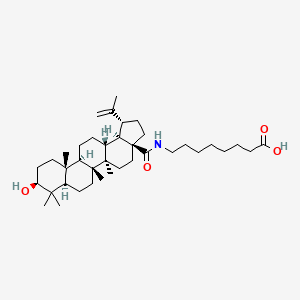

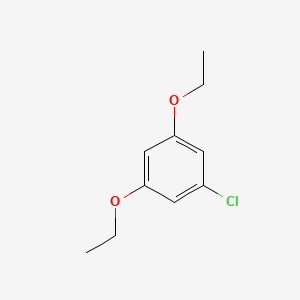
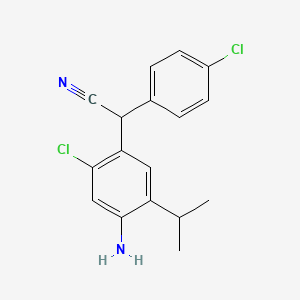
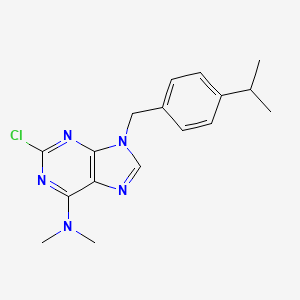


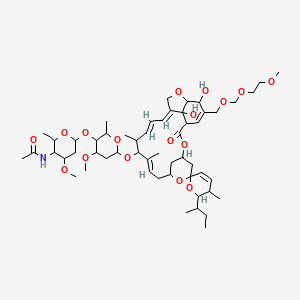
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
